Parvifoline AA Parvifoline AA Parvifoline AA is a natural ent-kaurane diterpenoid, markedly stimulates the expression of NKG2D ligands on hepatocellular carcinoma (HCC) cells, considerably enhancing their recognition and lysis by NK cells, covalently inhibiting peroxiredoxins I/II (Prxs-I/II) catalytic activity.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1563870
InChI: InChI=1S/C20H26O5/c1-9-10-5-6-11-18-8-4-7-17(2,3)12(18)15(23)20(25,16(18)24)19(11,13(9)21)14(10)22/h10-12,14,16,22,24-25H,1,4-8H2,2-3H3/t10-,11?,12+,14+,16+,18+,19-,20+/m0/s1
SMILES: O=C1[C@]([C@@H]2O)(O)[C@@](C(C([C@]3([H])CC4)=C)=O)([C@@H]3O)C4[C@]52CCCC(C)(C)[C@@]15[H]
Molecular Formula: C20H26O5
Molecular Weight: 346.423

Parvifoline AA

CAS No.:

Cat. No.: VC1563870

Molecular Formula: C20H26O5

Molecular Weight: 346.423

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Parvifoline AA -

Specification

Molecular Formula C20H26O5
Molecular Weight 346.423
IUPAC Name (4aR,6S,6aS,9S,11bR,12R,13R)-6,12,13-Trihydroxy-4,4-dimethyl-8-methyleneoctahydro-1H-6,11b:6a,9-dimethanocyclohepta[a]naphthalene-5,7(6H,8H)-dione
Standard InChI InChI=1S/C20H26O5/c1-9-10-5-6-11-18-8-4-7-17(2,3)12(18)15(23)20(25,16(18)24)19(11,13(9)21)14(10)22/h10-12,14,16,22,24-25H,1,4-8H2,2-3H3/t10-,11?,12+,14+,16+,18+,19-,20+/m0/s1
Standard InChI Key BCLWDYWXGMJVAI-FJMKXFSKSA-N
SMILES O=C1[C@]([C@@H]2O)(O)[C@@](C(C([C@]3([H])CC4)=C)=O)([C@@H]3O)C4[C@]52CCCC(C)(C)[C@@]15[H]
Appearance Solid powder

Introduction

Chemical Classification and Structure

Parvifoline AA belongs to the class of ent-kaurane diterpenoids, a group of natural compounds with diverse biological activities. Ent-kaurane diterpenoids have been extensively studied for their wide range of bioactivities, with particular emphasis on their antitumor properties . The structural characteristics of Parvifoline AA contribute to its specific biological activities, particularly its ability to interact with protein targets involved in cancer cell recognition by immune cells.

Structural Features

The structure of Parvifoline AA includes functional groups that enable it to form covalent bonds with specific protein targets. The presence of an α,β-unsaturated carbonylic system in its structure is particularly significant as it facilitates the alkylation of catalytic cysteines through a thiol-Michael addition . This reactivity is central to its mechanism of action against cancer cells.

Discovery and Research Background

Parvifoline AA was studied extensively by research groups led by Prof. LI Yan and Prof. Puno Pematenzin from the Kunming Institute of Botany of the Chinese Academy of Sciences. Their groundbreaking work revealed the immunomodulatory role of ent-kaurane diterpenoids toward natural killer (NK) cells for the first time . This discovery opened new avenues for understanding how natural compounds can modulate immune responses against cancer.

Research Timeline

Research on Parvifoline AA gained significant attention following the publication of a study in Cell Chemical Biology, which demonstrated its potential in cancer immunotherapy . The study titled "Parvifoline AA Promotes Susceptibility of Hepatocarcinoma to Natural Killer Cell-Mediated Cytolysis by Targeting Peroxiredoxin" provided crucial insights into its mechanism of action and potential therapeutic applications .

Mechanism of Action

Parvifoline AA exhibits a unique mechanism of action that involves targeting specific proteins in cancer cells, thereby enhancing their susceptibility to immune surveillance and destruction by natural killer cells.

Interaction with Peroxiredoxins

A key aspect of Parvifoline AA's activity is its ability to covalently bind to the conserved cysteine site of peroxiredoxins I/II (Prxs-I/II) . Peroxiredoxins are multifunctional enzymes that play crucial roles in protecting cells from stresses and maintaining cellular homeostasis . By binding to these proteins, Parvifoline AA inhibits their catalytic activity, which has downstream effects on cancer cell survival and immune recognition.

Molecular Pathway

Following inhibition of peroxiredoxins, Parvifoline AA activates the ROS/ERK axis in hepatocellular carcinoma (HCC) cells . This activation leads to increased expression of NKG2D ligands on HCC cells, which significantly enhances their recognition and subsequent lysis by natural killer cells . This cascade of molecular events represents a novel pathway for enhancing immune surveillance against cancer cells.

Biochemical Mechanism

The molecular basis of Parvifoline AA's activity involves the alkylation of catalytic cysteines through a thiol-Michael addition reaction . This reaction is facilitated by the α,β-unsaturated carbonylic system present in Parvifoline AA's structure. The specificity of this interaction contributes to Parvifoline AA's targeted effect on peroxiredoxins.

Biological Activities

Parvifoline AA demonstrates several important biological activities that make it a compound of interest for potential therapeutic applications.

Immunomodulatory Effects

The primary biological activity of Parvifoline AA is its ability to modulate immune responses, particularly by enhancing natural killer cell activity against cancer cells. By promoting the expression of NKG2D ligands on hepatocellular carcinoma cells, Parvifoline AA considerably enhances their recognition and lysis by NK cells . This immunomodulatory effect represents a novel approach to cancer treatment that leverages the body's own immune system.

Antitumor Activity

In vivo studies have demonstrated robust tumor growth inhibition by Parvifoline AA that is dependent on NK cell activation . This finding suggests that Parvifoline AA has potential as an anticancer agent, particularly for hepatocellular carcinoma.

Experimental Studies

Several experimental studies have investigated the properties and potential applications of Parvifoline AA, providing valuable insights into its mechanisms and therapeutic potential.

In Vitro Studies

In vitro studies have demonstrated that Parvifoline AA markedly stimulates the expression of NKG2D ligands on hepatocellular carcinoma cells, considerably enhancing their recognition and lysis by NK cells . These studies have helped elucidate the molecular mechanisms underlying Parvifoline AA's activity.

In Vivo Studies

In vivo experiments have shown robust tumor growth inhibition by Parvifoline AA that is dependent on NK cell activation . These findings provide important evidence for Parvifoline AA's potential efficacy in living systems and support its further development as a cancer therapeutic.

Comparison with Related Compounds

Parvifoline AA is one of several natural compounds with similar mechanisms of action, though each has unique properties and potential applications.

Structural and Functional Relationships

Understanding the structural features that contribute to Parvifoline AA's activity can inform the development of related compounds with enhanced properties. The α,β-unsaturated carbonylic system is a key structural feature shared by several peroxiredoxin inhibitors, suggesting its importance for this biological activity .

Future Research Directions

Further research on Parvifoline AA is needed to fully understand its properties and potential applications.

Structural Optimization

Structure-activity relationship studies could lead to the development of Parvifoline AA derivatives with enhanced properties, such as improved potency, selectivity, or pharmacokinetic profiles.

Expanded Therapeutic Applications

Investigation of Parvifoline AA's effects on other cancer types beyond hepatocellular carcinoma could reveal additional therapeutic applications. Similarly, exploration of its potential in combination therapies could lead to enhanced treatment strategies.

Clinical Development

Translating the promising preclinical findings on Parvifoline AA into clinical applications will require extensive additional research, including toxicology studies, pharmacokinetic analysis, and eventually clinical trials.

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